Stannsoporfin
Übersicht
Beschreibung
Stannsoporfin, auch bekannt als Zinn-Mesoporphyrin, ist eine synthetische Metalloporphyrin-Verbindung. Es ist ein kompetitiver Inhibitor des Enzyms Häm-Oxygenase, das eine entscheidende Rolle beim Abbau von Häm zu Biliverdin, Kohlenmonoxid und freiem Eisen spielt. This compound wird hauptsächlich für seinen potenziellen Einsatz bei der Behandlung von Hyperbilirubinämie bei Neugeborenen untersucht, einem Zustand, der zu schwerer Gelbsucht führen kann .
Wissenschaftliche Forschungsanwendungen
Stannsoporfin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um die Metalloporphyrinchemie und das Verhalten von Zinn in Porphyrinringen zu untersuchen.
Biologie: this compound wird für seine Rolle bei der Hemmung der Häm-Oxygenase untersucht, was Auswirkungen auf das Verständnis des Häm-Stoffwechsels und verwandter biologischer Prozesse hat.
Medizin: Die wichtigste medizinische Anwendung von this compound liegt in der Behandlung von Hyperbilirubinämie bei Neugeborenen.
Industrie: Die einzigartigen Eigenschaften von this compound machen es zu einer wertvollen Verbindung für verschiedene industrielle Anwendungen, einschließlich der Entwicklung neuer Pharmazeutika und der Untersuchung von Metalloporphyrin-basierten Materialien
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es das Enzym Häm-Oxygenase hemmt. Dieses Enzym katalysiert den Abbau von Häm zu Biliverdin, Kohlenmonoxid und freiem Eisen. Durch die Hemmung der Häm-Oxygenase verhindert this compound die Umwandlung von Häm zu Biliverdin, was zu einer Reduktion des Bilirubinspiegels führt. Dieser Mechanismus ist besonders vorteilhaft bei der Behandlung von Hyperbilirubinämie bei Neugeborenen, da er dazu beiträgt, die Ansammlung von Bilirubin und das damit verbundene Risiko einer Gelbsucht zu verhindern .
Wirkmechanismus
Target of Action
Stannsoporfin, also known as Tin mesoporphyrin, Stanate, or Sn Mesoporphyrin, primarily targets Heme Oxygenase 1 (HO-1) and Heme Oxygenase 2 (HO-2) . These enzymes play a crucial role in the heme catabolic pathway .
Mode of Action
this compound acts as a competitive inhibitor of heme oxygenase . It specifically inhibits the enzyme that blocks the conversion of heme into bilirubin . This inhibition controls the rate of tryptophan metabolism in mammals and increases the rate at which heme is excreted by mammals .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme catabolic pathway . Heme oxygenase catalyzes the breakdown of heme to biliverdin and carbon monoxide . Biliverdin is then converted to bilirubin with biliverdin reductase .
Pharmacokinetics
this compound is not absorbed orally . The half-life of this compound is approximately 3.8 hours following intravenous administration of 1 micromole per kg body weight .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of heme metabolism in mammals . This results in the control of the rate of tryptophan metabolism in mammals and an increase in the rate at which heme is excreted by mammals .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently under research. It is known that this compound is being developed for the prevention of hyperbilirubinemia in infants at risk of developing jaundice , indicating that its efficacy may be influenced by factors such as the patient’s age and health condition.
Biochemische Analyse
Biochemical Properties
Stannsoporfin interacts with heme oxygenase, an enzyme involved in the breakdown of heme to biliverdin . By inhibiting heme oxygenase, this compound prevents the conversion of heme into biliverdin, leading to the accumulation of heme and not bilirubin .
Cellular Effects
This compound has been found to inhibit heme metabolism in mammals, control the rate of tryptophan metabolism in mammals, and increase the rate at which heme is excreted by mammals . This inhibition of heme metabolism can have significant effects on various types of cells and cellular processes.
Molecular Mechanism
The mechanism of action of this compound involves the specific inhibition of the enzyme heme oxygenase . This enzyme normally catalyzes the conversion of heme into biliverdin, a process that is blocked by this compound . This leads to the accumulation of heme and a reduction in the levels of bilirubin .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are still being researched. It is known that this compound has a half-life of 3.8 hours following intravenous administration .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are still being researched. It is known that this compound is not absorbed orally .
Metabolic Pathways
This compound is involved in the heme catabolic pathway, where it inhibits the conversion of heme into biliverdin . This inhibition affects the levels of heme and bilirubin in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are still being researched. It is known that this compound is not absorbed orally .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Stannsoporfin wird durch eine Reihe chemischer Reaktionen mit Porphyrin-Derivaten und Zinnverbindungen synthetisiert. Die Synthese umfasst typischerweise die Reduktion von Vinylgruppen an den Positionen C2 und C4 im Porphyrin-Makrozyklus zur Bildung von Ethylgruppen. Anschließend erfolgt die Einarbeitung von Zinn als zentrales Atom in den Porphyrinring .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound umfasst großtechnische Synthesemethoden, um hochreine Zusammensetzungen zu erzielen. Diese Methoden sind so konzipiert, dass this compound in großen Mengen produziert wird, wobei die für pharmazeutische Anwendungen erforderliche Reinheit gewahrt bleibt .
Analyse Chemischer Reaktionen
Reaktionstypen
Stannsoporfin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsstufen des Zinnatoms führt.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, insbesondere in Gegenwart von Reduktionsmitteln.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen Liganden, die an das Zinnatom gebunden sind, durch andere Liganden ersetzt werden
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Liganden für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Ergebnisse zu gewährleisten .
Hauptsächlich gebildete Produkte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von der jeweiligen Reaktionsart und den verwendeten Reagenzien ab. So können beispielsweise Oxidationsreaktionen verschiedene Zinn-Oxidationsstufen erzeugen, während Substitutionsreaktionen zu neuen this compound-Derivaten mit verschiedenen Liganden führen .
Vergleich Mit ähnlichen Verbindungen
Stannsoporfin gehört zu einer Gruppe von synthetischen Metalloporphyrinen, die als Häm-Oxygenase-Inhibitoren wirken. Zu den ähnlichen Verbindungen gehören:
Zink-Mesoporphyrin: Ein weiteres Metalloporphyrin mit ähnlichen inhibitorischen Wirkungen auf die Häm-Oxygenase.
Chrom-Mesoporphyrin: Bekannt für seine Häm-Oxygenase-Inhibitor-Eigenschaften, jedoch mit unterschiedlichen pharmakokinetischen Profilen.
Mangan-Mesoporphyrin: Hemmt ebenfalls die Häm-Oxygenase, hat aber im Vergleich zu this compound unterschiedliche biologische Wirkungen
This compound ist aufgrund seiner hohen Potenz und spezifischen Hemmung der Häm-Oxygenase eine wertvolle Verbindung für die medizinische und wissenschaftliche Forschung .
Eigenschaften
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;tin(4+);dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDZJTIZVZFNCM-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Cl-].[Cl-].[Sn+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36Cl2N4O4Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Kernicterus is attributed to high levels of bilirubin, a by-product of heme metabolism. Bilirubin is a bile pigment, which is normally eliminated from the body after conversion into a water-soluble form by the liver. Stannsoporfin's mechanism of action specifically inhibits the enzyme that blocks the conversion of heme into bilirubin. | |
Record name | Stannsoporfin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04912 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
106344-20-1 | |
Record name | Stannsoporfin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106344201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannsoporfin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04912 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | STANNSOPORFIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KAE1U0G7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tin mesoporphyrin interact with its primary target?
A1: Tin mesoporphyrin acts as a potent and competitive inhibitor of heme oxygenase (HO) activity. [, , , , , , , , , ] It competes with heme for binding to the HO enzyme, thereby inhibiting the breakdown of heme into biliverdin, ferrous iron (Fe2+), and carbon monoxide (CO). [, , , , ]
Q2: What are the downstream consequences of inhibiting heme oxygenase with SnMP?
A2: Inhibiting HO with SnMP primarily reduces the production of bilirubin, which is a key factor in the development of neonatal jaundice. [, , , , ] Additionally, the reduction in HO activity impacts the levels of other heme degradation products like CO and iron, which have various physiological roles. [, , ]
Q3: Can you elaborate on the site-specific effects of SnMP on HO activity?
A3: Research in a rat model of sepsis showed that SnMP's inhibitory effect on HO activity was more pronounced in the upper intestine (duodenum and jejunum) compared to the lower intestine (ileum and colon). [] This suggests a potential site-specific regulation of HO expression and SnMP's effect.
Q4: How does SnMP impact naive T cell activation and proliferation?
A4: Studies have shown that SnMP can induce the activation, proliferation, and maturation of naive CD4+ and CD8+ T cells in vitro. [, ] This effect is mediated through interactions with CD14+ monocytes and suggests a potential role for HO-1 in regulating T cell homeostasis.
Q5: What is the molecular formula and weight of tin mesoporphyrin?
A5: While the provided abstracts don't explicitly mention the molecular formula and weight of tin mesoporphyrin, they refer to it as a "tin metalloporphyrin" and a "synthetic heme analogue." [, , , , , ] Based on this information and knowledge of porphyrin chemistry, one can deduce that SnMP likely possesses a porphyrin ring structure complexed with a tin atom. Further research into its specific chemical structure is recommended for a definitive answer.
Q6: What SHE regulations are relevant to the research and development of SnMP?
A6: While not explicitly stated, any research and development involving SnMP would likely fall under regulations governing chemical synthesis, handling, and disposal. This might include regulations from agencies like the Occupational Safety and Health Administration (OSHA) in the US or the European Chemicals Agency (ECHA) in Europe. Researchers should consult and comply with all relevant regulations and prioritize safe laboratory practices.
Q7: What is known about the absorption and distribution of SnMP?
A7: Oral administration of SnMP has demonstrated absorption in both adult and neonatal mice. [, , ] Studies have shown its presence in various tissues, including the liver, spleen, and brain, indicating its ability to cross the blood-brain barrier. [, , ]
Q8: Does SnMP impact the activity of drug-metabolizing enzymes?
A8: While not directly addressed in the abstracts, SnMP's potential to inhibit heme-containing enzymes like cytochrome P450s should be considered. [] These enzymes play a crucial role in drug metabolism, and their inhibition by SnMP could lead to drug interactions.
Q9: Has SnMP demonstrated efficacy in reducing bilirubin levels?
A9: Yes, both in vitro and in vivo studies have shown that SnMP effectively reduces bilirubin production. [, , , , ] Animal models, particularly in mice, have demonstrated its ability to prevent hyperbilirubinemia. [, , , ]
Q10: Beyond hyperbilirubinemia, are there other potential therapeutic applications for SnMP?
A10: Research suggests that SnMP might hold promise for conditions where HO-1 activity modulation could be beneficial. This includes:
- Cancer: A study suggested SnMP as a potential anticancer agent by selectively inhibiting the HO-1 pathway in specific non-small-cell lung cancer cells. [] Another study explored SnMP as an immune checkpoint inhibitor in preclinical cancer models. []
- Inflammation and Oxidative Stress: The abstracts highlight SnMP's protective effects against tissue injury in various models, including sepsis, hemorrhagic shock, and colitis. [, , ] These effects are attributed to HO-1's antioxidant and anti-inflammatory properties. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.